molecular formula C11H13N5O2S B2364906 3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide CAS No. 1448128-70-8

3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2364906
CAS No.: 1448128-70-8
M. Wt: 279.32
InChI Key: XTLWFKVYUXBOEO-UHFFFAOYSA-N
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Description

3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives.

    Introduction of the Pyridazinone Moiety: This step involves the reaction of the thiadiazole intermediate with a suitable pyridazinone derivative under specific conditions, such as heating or using a catalyst.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiadiazole ring.

    Reduction: Reduction reactions may target the carbonyl group in the pyridazinone moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the thiadiazole ring or the pyridazinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, thiadiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide would depend on its interaction with biological targets.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Thiadiazole derivatives have shown promise in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and may exhibit similar biological activities.

    Pyridazinone Derivatives: Compounds with the pyridazinone moiety may have comparable chemical reactivity and biological properties.

Uniqueness

The uniqueness of 3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]-1,2,4-thiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2S/c1-8-14-11(19-15-8)10(18)12-5-3-7-16-9(17)4-2-6-13-16/h2,4,6H,3,5,7H2,1H3,(H,12,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLWFKVYUXBOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCCCN2C(=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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